molecular formula C10H5ClF3N3O2 B12881766 1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole CAS No. 106204-46-0

1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole

Cat. No.: B12881766
CAS No.: 106204-46-0
M. Wt: 291.61 g/mol
InChI Key: NHLFLYLZLRDJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 2-chloro-4-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents on the phenyl ring enhance lipophilicity and metabolic stability, traits common in agrochemicals and pharmaceuticals .

Properties

CAS No.

106204-46-0

Molecular Formula

C10H5ClF3N3O2

Molecular Weight

291.61 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole

InChI

InChI=1S/C10H5ClF3N3O2/c11-8-3-6(10(12,13)14)1-2-9(8)16-5-7(4-15-16)17(18)19/h1-5H

InChI Key

NHLFLYLZLRDJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles.

Scientific Research Applications

1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 1-[(4-methylphenyl)methyl]-5-[(3-(trifluoromethyl)phenyl)selanyl]-4-nitro-1H-pyrazole
  • Key Differences: The phenyl ring in Compound A has a 3-trifluoromethyl substituent vs. 2-chloro-4-trifluoromethyl in the target compound.
  • Impact : The 2-chloro-4-trifluoromethyl group in the target compound creates a sterically hindered and electron-deficient aromatic system compared to Compound A’s 3-trifluoromethyl group. This may alter binding affinity in biological targets .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Key Differences :
    • A carbaldehyde group replaces the nitro group at the pyrazole’s 4-position.
    • The trifluoromethyl group is at the 3-position of the pyrazole ring.
  • Impact : The nitro group’s strong electron-withdrawal in the target compound likely increases electrophilicity compared to Compound B’s carbaldehyde, affecting reactivity in nucleophilic substitution reactions .

Fluorinated Substituents and Agrochemical Relevance

Compound C : Tau-fluvalinate (N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine ester)
  • Key Similarities :
    • Both compounds share the 2-chloro-4-trifluoromethylphenyl moiety.
  • Key Differences :
    • Tau-fluvalinate is a valine-derived pyrethroid , whereas the target compound is a nitro-pyrazole.
  • Impact : The target compound’s nitro group may confer distinct modes of action compared to tau-fluvalinate’s ester-linked insecticidal activity .
Compound D : 1-(2-chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole
  • Key Differences :
    • Compound D lacks the 4-nitro group but includes a perfluoropropan-2-yl substituent.
  • Impact: The additional fluorinated groups in Compound D increase molecular weight (414.63 vs.

Nitro-Pyrazole Derivatives

Compound E : 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
  • Key Differences :
    • The nitro group is at the 3-position of the pyrazole vs. 4-position in the target compound.
    • The phenyl substituent is 3-chloro-4-fluoro instead of 2-chloro-4-trifluoromethyl.
  • Impact : The 4-nitro group in the target compound may enhance π-stacking interactions in biological systems compared to Compound E’s 3-nitro configuration .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₁₁H₆ClF₃N₃O₂* ~320–330 4-nitro, 2-Cl-4-CF₃-phenyl Potential agrochemical candidate
Compound A C₁₈H₁₅F₃N₃O₂Se ~486 4-nitro, 3-CF₃-phenyl, selanyl Redox-active intermediate
Compound C (Tau-fluvalinate) C₂₆H₂₂ClF₃N₂O₃ 503.9 2-Cl-4-CF₃-phenyl, valine ester Pyrethroid insecticide
Compound D C₁₃H₅ClF₁₀N₂ 414.63 Perfluoropropan-2-yl, 6-CF₃-phenyl High lipophilicity, limited solubility
Compound E C₁₀H₇ClFN₃O₂ 255.63 3-nitro, 3-Cl-4-F-benzyl Pharmaceutical intermediate

*Estimated based on structural analogs.

Research Findings and Implications

  • Electronic Effects: The 4-nitro group in the target compound significantly increases electrophilicity, making it more reactive toward nucleophilic attack than non-nitro analogs like Compound D .
  • Agrochemical Potential: Structural alignment with tau-fluvalinate suggests possible insecticidal applications, but the nitro group may introduce novel toxicity profiles requiring further study .
  • Metabolic Stability : The trifluoromethyl and chloro substituents enhance metabolic stability compared to less halogenated analogs like Compound E .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.